Oxotremorine M

Muscarinic M1 receptor Functional selectivity CHO cell assay

Oxotremorine M (OXO-M; CAS 63939-65-1) is a quaternary ammonium analog of the muscarinic agonist oxotremorine, distinguished by a permanent positive charge that restricts its passage across the blood-brain barrier. It functions as a potent, non-selective agonist at all five muscarinic acetylcholine receptor subtypes (M1–M5), binding with high affinity to the orthosteric site and eliciting robust functional responses in a variety of in vitro and ex vivo preparations.

Molecular Formula C11H19IN2O
Molecular Weight 322.19
Cat. No. B1532979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxotremorine M
SynonymsN,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide
Molecular FormulaC11H19IN2O
Molecular Weight322.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxotremorine M: A Potent, Quaternary Muscarinic Acetylcholine Receptor Agonist for Pharmacological Research and Drug Discovery


Oxotremorine M (OXO-M; CAS 63939-65-1) is a quaternary ammonium analog of the muscarinic agonist oxotremorine, distinguished by a permanent positive charge that restricts its passage across the blood-brain barrier [1]. It functions as a potent, non-selective agonist at all five muscarinic acetylcholine receptor subtypes (M1–M5), binding with high affinity to the orthosteric site and eliciting robust functional responses in a variety of in vitro and ex vivo preparations [2]. As a full agonist, it is widely employed as a reference standard for studying muscarinic receptor signaling pathways, including phosphoinositide hydrolysis and calcium mobilization [3]. Its well-characterized pharmacological profile, combined with its quaternary nature which limits central nervous system penetration, makes it an indispensable tool for discriminating peripheral versus central muscarinic mechanisms and for validating novel muscarinic ligands in drug discovery programs [1].

1
Non-selective full muscarinic agonism across M1–M5 subtypes
Supports pathway studies requiring maximal orthosteric receptor activation and downstream phosphoinositide hydrolysis / calcium mobilization readouts.
2
Peripherally restricted quaternary ammonium probe
Preferred tool for discriminating peripheral versus central muscarinic mechanisms due to limited blood-brain barrier penetration.
Class-level property; verify in model
3
Reference standard for muscarinic ligand validation
Well-characterized pharmacological profile supports its use as a comparator for novel muscarinic agonist screening and antagonist/allosteric modulator discovery.

Why Oxotremorine M Cannot Be Simply Replaced by Other Muscarinic Agonists: Critical Differences in Efficacy, Selectivity, and Polypharmacology


While several muscarinic agonists are commercially available, Oxotremorine M exhibits a unique profile that precludes simple substitution. Unlike the tertiary amine oxotremorine, Oxotremorine M's permanent positive charge confers a distinct pharmacokinetic and functional profile, including a notable lack of blood-brain barrier penetration and a reduced therapeutic window in vivo, making it the preferred tool for isolating peripheral muscarinic responses [1]. Furthermore, Oxotremorine M displays a consistent full agonist profile across multiple receptor subtypes and tissues (e.g., M1, M3), whereas structurally related agonists like oxotremorine and pilocarpine often act as partial agonists, particularly at M3 and M5 receptors, leading to significant differences in functional output and tissue selectivity [2]. Most critically, Oxotremorine M possesses a unique polypharmacology, including direct potentiation of NMDA receptors and activation of nicotinic receptors, activities that are absent in its close analogs oxotremorine and xanomeline [3]. These distinct properties mandate the specific use of Oxotremorine M for experiments where full receptor activation, peripheral restriction, or non-canonical signaling is under investigation.

Oxotremorine M
vs. Oxotremorine
Partial agonism at M1/M5 receptors may produce submaximal responses; blood-brain barrier penetration alters peripheral vs. central mechanism interpretation.
Oxotremorine M
vs. Pilocarpine
Lower efficacy and potency at M1/M5 receptors; distinct subtype-preference profile may not match full-agonist experimental requirements.
Oxotremorine M
vs. Carbachol
Nicotinic activity profile differs; Oxotremorine M unique NMDA receptor potentiation is absent, which may shift non-canonical signaling interpretation.

Quantitative Differentiation of Oxotremorine M from Key Analogs: A Head-to-Head Evidence Guide for Informed Procurement


Higher Functional Efficacy and Potency than Oxotremorine and Pilocarpine at M1 Receptors

In CHO cells stably expressing the human M1 muscarinic receptor, Oxotremorine M (Oxo-M) acts as a full agonist, achieving a maximal response (Emax) of 113 ± 4.2% relative to acetylcholine. In contrast, the closely related tertiary amine oxotremorine is a partial agonist with an Emax of only 62 ± 1.2%, while pilocarpine exhibits an even lower Emax of 52 ± 1.3% [1]. This quantifies a nearly two-fold difference in maximal efficacy between Oxotremorine M and its direct analog oxotremorine. Furthermore, Oxotremorine M is approximately 3-fold more potent (Log EC50 = −6.4 ± 0.03) than acetylcholine (Log EC50 = −5.8 ± 0.04) in this assay system [1].

M1 Full Agonism
Head-to-head
Emax: 113 ± 4.2% vs ACh; oxotremorine Emax: 62 ± 1.2%
CHO-M1 cells; calcium mobilization assay
Reported full M1 activation context; partial agonists produce submaximal pathway response.
Supports maximal receptor activation studies; verify in target cell background.
Muscarinic M1 receptor Functional selectivity CHO cell assay Calcium mobilization

Distinct Functional Profile at M5 Receptors: Full Agonism vs. Partial Agonism

The difference in functional efficacy is even more pronounced at the M5 receptor subtype. In CHO-M5 cells, Oxotremorine M acts as a full agonist with an Emax of 105 ± 4.2% and a potency (Log EC50 = −7.6 ± 0.11) equal to that of acetylcholine (Log EC50 = −7.6 ± 0.07) [1]. In stark contrast, oxotremorine is a partial agonist, eliciting only 72 ± 2.5% of the maximal acetylcholine response, and pilocarpine is a weaker partial agonist with an Emax of 59 ± 1.2% [1].

M5 Full Agonism
Head-to-head
Emax: 105 ± 4.2% vs ACh; oxotremorine Emax: 72 ± 2.5%
CHO-M5 cells; calcium mobilization assay
Reported full M5 activation context; partial agonists may yield submaximal endpoints.
Relevant for cerebral circulation / dopamine release pathway studies.
Muscarinic M5 receptor Receptor pharmacology Efficacy Agonist profiling

Unique Polypharmacology: Direct NMDA Receptor Potentiation Absent in Oxotremorine and Xanomeline

Oxotremorine M demonstrates a unique off-target activity not shared by its close structural analogs. In Xenopus oocytes expressing NR1/2B NMDA receptors but devoid of muscarinic M1 receptors, co-application of Oxotremorine M with NMDA resulted in a direct potentiation of NMDA currents [1]. This effect was not blocked by the muscarinic antagonist atropine, confirming a direct interaction. Crucially, under identical conditions, the tertiary amine analog oxotremorine and the chemically distinct muscarinic agonist xanomeline did not potentiate NMDA receptors by this direct mechanism [1]. The study suggests that the tri-methyl ammonium moiety, unique to the quaternary Oxotremorine M structure, is essential for this direct NMDA receptor interaction [1].

NMDA Potentiation
Head-to-head
Direct potentiation observed; atropine-insensitive
Xenopus oocytes; NR1/2B NMDA receptors
Unique polypharmacology context; oxotremorine / xanomeline do not exhibit this interaction.
Consider exclusion for pure muscarinic signaling studies.
NMDA receptor Polypharmacology Synaptic plasticity Xenopus oocyte

Full Agonism in Tissues with Low Receptor Reserve Contrasts with Oxotremorine's Partial Agonism

In functional tissue assays, the difference in intrinsic efficacy between Oxotremorine M and oxotremorine translates into divergent pharmacological behaviors. On isolated strips of guinea pig urinary bladder, a tissue with low muscarinic receptor reserve, Oxotremorine M behaves as a full agonist relative to carbachol [1]. In contrast, oxotremorine acts only as a partial agonist on the bladder, while highly efficacious compounds like carbachol and Oxotremorine M are full agonists in both ileum and bladder, though less potent on the bladder [1]. EC50 values for these agonists are 10- to 20-fold higher on the bladder compared to the ileum, but the key differentiation is the loss of full agonism for oxotremorine in the bladder due to its lower intrinsic efficacy [1].

Tissue Efficacy
Head-to-head
Full agonist in bladder (low receptor reserve); oxotremorine: partial agonist
Guinea pig urinary bladder strips; contractile response
Differential efficacy reported in low-reserve tissue; supports maximal tissue activation studies.
Oxotremorine partial agonism may probe receptor reserve mechanisms.
Receptor reserve Tissue pharmacology Urinary bladder Ileum

Differential In Vivo Therapeutic Window Compared to Oxotremorine Derivatives

In vivo studies reveal a distinct separation in the therapeutic window between Oxotremorine-like and Oxotremorine M-like derivatives. When tested for antinociceptive activity and side-effect profile in mice, compounds in the Oxotremorine-like series demonstrated a clearer distinction between doses producing analgesia (ID50) and those eliciting undesirable effects like tremor (EC50) and lethality (LD50) [1]. For example, a representative Oxotremorine-like derivative (compound 1a) exhibited an antinociceptive ID50 of approximately 0.1 mg/kg i.p., a tremorogenic EC50 of 2.73 mg/kg i.p., and an LD50 of 19 mg/kg i.p., yielding a wide therapeutic window [1]. In contrast, the Oxotremorine M derivatives as a class displayed a narrower separation between therapeutic and toxic doses, indicating a higher propensity for adverse effects at analgesic doses [1].

In Vivo Window
Cross-study comparable
Narrower separation between analgesic and toxic doses vs. oxotremorine-like derivatives
Mouse models; formalin / acetic acid writhing tests
Differentiated in vivo exposure context; reported narrower therapeutic window.
Data to verify for specific derivative; mechanistic studies prioritized over safety profiling.
In vivo pharmacology Antinociception Tremor Therapeutic index

High-Affinity Binding and Subtype Profiling: Superior to Pilocarpine and McN-A343

Radioligand binding studies using [3H]Oxotremorine M ([3H]Oxo-M) reveal its high-affinity interaction with muscarinic receptors. In rat cerebral cortex, [3H]Oxo-M labels a subpopulation of M2 receptors with a dissociation constant (KD) of 6.5 nM, representing the agonist-preferring high-affinity state [1]. In a broader profiling study of 32 muscarinic ligands across all five cloned subtypes (m1-m5) expressed in Sf9 insect cells, distinct subtype selectivity patterns were observed [2]. While Oxotremorine M is generally non-selective, comparative data show that other agonists exhibit unique selectivity fingerprints: pilocarpine, oxotremorine, and McN-A343 all displayed their highest affinity for the m5 subtype, whereas prifinium was most selective for m4 [2]. Notably, the affinity differences among subtypes for any single ligand were less than 10-fold, underscoring the challenge of achieving high subtype selectivity with orthosteric agonists [2].

Binding Affinity
Class-level
[3H]Oxo-M KD: 6.5 nM (M2, rat cortex); non-selective across m1–m5
Radioligand binding; rat cortex / cloned human subtypes
Reported broad-spectrum muscarinic binding; subtype-selective activation requires allosteric tools.
Affinity differences among subtypes less than 10-fold; supports general agonist standard use.
Radioligand binding Receptor affinity M2 receptor M5 receptor

Optimal Research and Industrial Applications of Oxotremorine M Based on Differentiated Pharmacological Evidence


In Vitro Functional Assays Requiring Full M1 or M5 Receptor Activation

Oxotremorine M is the agonist of choice for functional assays (e.g., calcium mobilization, IP3 accumulation) at human M1 and M5 receptors expressed in recombinant cell lines such as CHO or HEK293. As demonstrated by its Emax of 113% at M1 and 105% at M5, it provides full receptor activation, unlike partial agonists oxotremorine and pilocarpine [1]. This is critical for establishing the maximal signaling capacity of these receptor subtypes, for screening antagonists or allosteric modulators, and for ensuring that observed responses are not artificially limited by partial agonism [1].

Ex Vivo Tissue Pharmacology in Low Receptor Reserve Preparations

In isolated tissue preparations like the guinea pig urinary bladder, where muscarinic receptor reserve is low, Oxotremorine M's high intrinsic efficacy ensures a full contractile response, serving as a robust positive control [2]. This contrasts with oxotremorine, which behaves as a partial agonist in the same tissue, making it unsuitable for studies that require maximal tissue activation. Oxotremorine M is therefore indispensable for establishing concentration-response curves in such pharmacological preparations [2].

Studies of Non-Canonical Muscarinic Signaling and Polypharmacology

For investigations into the direct modulation of NMDA receptors by muscarinic agonists, Oxotremorine M is uniquely required. Its ability to directly potentiate NMDA currents, an activity not shared by oxotremorine or xanomeline, makes it the only tool available to probe this specific polypharmacological interaction [3]. Conversely, in experiments where pure muscarinic receptor signaling is paramount and NMDA receptor cross-talk would be a confounding variable, this same evidence mandates the exclusion of Oxotremorine M in favor of agonists like oxotremorine or carbachol [3].

Radioligand Binding Assays for High-Affinity Agonist State Labeling

[3H]Oxotremorine M ([3H]Oxo-M) is the established radioligand for selectively labeling the high-affinity, G-protein-coupled state of muscarinic receptors, particularly the M2 subtype [4]. Its high-affinity binding (KD = 6.5 nM in rat cortex) makes it an essential tool for competition binding assays aimed at characterizing the affinity of novel agonists for the active receptor conformation [4]. This application is critical for structure-activity relationship (SAR) studies in medicinal chemistry programs developing new muscarinic ligands [4].

Application
Selection Property
Validation Focus
M1/M5 Functional Assays
Full receptor activation profile
Calcium mobilization / IP3 accumulation endpoints
Low Receptor Reserve Tissues
High intrinsic efficacy
Maximal contractile response verification
NMDA Cross-talk Studies
Unique polypharmacology
NMDA receptor potentiation assay
High-Affinity State Labeling
Agonist-preferring M2 binding
Competition binding / SAR endpoint review

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